Bis(methylsulfanyl)-1,2,4-thiadiazole
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Overview
Description
Bis(methylsulfanyl)-1,2,4-thiadiazole is an organosulfur compound that features a thiadiazole ring substituted with two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with methylsulfanyl reagents. One common method includes the cyclization of thiosemicarbazide derivatives with sulfur sources under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis(methylsulfanyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other substituents using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(methylsulfanyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(methylsulfanyl)-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Bis(methylsulfanyl)methane: A related compound with similar sulfur-containing groups but a different core structure.
Bis(methylsulfanyl)ethane: Another similar compound with two methylsulfanyl groups attached to an ethane backbone.
Bis(methylsulfanyl)benzene: A compound with a benzene ring substituted with two methylsulfanyl groups.
Uniqueness
Bis(methylsulfanyl)-1,2,4-thiadiazole is unique due to its thiadiazole ring structure, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds
Properties
IUPAC Name |
3,5-bis(methylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-7-3-5-4(8-2)9-6-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMZKZWNBXHIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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